2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile
Description
Compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database. It is used in various scientific research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in multiple fields.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-2-3-12-10(7-17)14(21)19-15(18-12)24-8-9-4-5-11(16)13(6-9)20(22)23/h4-6H,2-3,8H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJSLILWMWXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N=C(N1)SCC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)N=C(N1)SCC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the reaction of precursor chemicals under controlled temperatures and pressures. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent quality. Industrial production methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or nitration reactions are carried out using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and as a tool in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug discovery or biochemical assays.
Comparison with Similar Compounds
Compound “2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar functional groups or structural motifs.
Uniqueness: Compound “this compound” may exhibit unique reactivity or stability compared to its analogs, making it particularly valuable in certain applications.
By understanding the detailed properties and applications of compound “this compound,” researchers and industry professionals can better utilize this compound in their respective fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
